2-(3-Bromophenyl)-2-oxoethyl thiocyanate
Description
2-(3-Bromophenyl)-2-oxoethyl thiocyanate is an organosulfur compound with the molecular formula C₁₀H₈BrNO₂S (exact isomer: C₁₀H₈BrNO₂S corresponds to 2-(5-Bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate as per ). It is synthesized via the reaction of ammonium thiocyanate with brominated hydroxyacetophenone derivatives, such as 3,α-dibromo-2-hydroxy-5-methylacetophenone, in aqueous acetone under ambient conditions . The compound exhibits a melting point of 148–149°C and has been characterized by IR spectroscopy . Its structure features a thiocyanate (–SCN) group attached to a 2-oxoethyl moiety, which is further linked to a brominated aromatic ring.
Properties
Molecular Formula |
C9H6BrNOS |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H6BrNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2 |
InChI Key |
JISAIPIVLDNUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine substituents increase molar mass and melting points compared to chlorine analogs, likely due to heavier atomic mass and stronger van der Waals interactions .
- Bioactivity Trends : Hydroxy and methyl substituents (e.g., 5-bromo-2-hydroxy-4-methylphenyl variant) correlate with antioxidant/anti-inflammatory activities in related adamantane esters .
- Synthetic Flexibility : Thiocyanate group introduction is versatile, achievable via NH₄SCN reactions or cyanide-thiocyanate substitutions .
Related Esters and Acids
Structurally related esters and carboxylic acids share the 2-oxoethyl-aromatic backbone but differ in functional groups:
Key Observations :
- Functional Group Impact : Thiocyanates exhibit higher polarity and reactivity compared to esters/phosphonates, favoring nucleophilic reactions.
- Pharmaceutical Relevance : Methyl/ethyl esters and phosphonates are prioritized in drug development (e.g., AZD1152 ), whereas thiocyanates remain underexplored despite synthetic accessibility.
Adamantane-Based Analogs
Adamantane-containing 2-oxoethyl esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) share conformational similarities but differ in core structure:
- Structural Alignment : Adamantane esters adopt a synclinal conformation, enabling dense crystal packing . In contrast, bromophenyl thiocyanates likely exhibit planar aromatic stacking due to halogen interactions .
- Bioactivity : Adamantane derivatives show potent anti-inflammatory and antioxidant effects (e.g., 2-chlorobenzoate variant in ). Bromophenyl thiocyanates may lack these properties due to the absence of adamantane’s rigid hydrophobic core.
Preparation Methods
Nucleophilic Substitution via Bromo Ketone Intermediate
The most widely reported method involves nucleophilic displacement of a bromine atom in 2-bromo-1-(3-bromophenyl)ethanone using thiocyanate salts. Adapted from analogous syntheses of 4-bromo derivatives, this one-step reaction proceeds under mild conditions:
Procedure :
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in anhydrous dimethylformamide (DMF, 20 mL).
-
Add potassium thiocyanate (12 mmol) and stir at 25°C under nitrogen for 6–8 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Key Parameters :
Photoinduced Thiocyanation Using Decatungstate Catalysis
Recent advances employ tetrabutylammonium decatungstate (TBADT) as a hydrogen atom transfer (HAT) catalyst for C–H thiocyanation. This method avoids pre-functionalized bromo precursors:
Procedure :
-
Mix 1-(3-bromophenyl)ethanone (10 mmol), ammonium thiocyanate (15 mmol), and TBADT (3 mol%) in acetone (30 mL).
-
Irradiate with a 390 nm LED (40 W) under N₂ at 25°C for 12 hours.
-
Concentrate and purify via recrystallization (ethanol/water).
Key Parameters :
-
Advantages : Direct functionalization of methyl ketones; no bromine handling.
-
Limitations : Requires specialized equipment; longer reaction times.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst/Conditions | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–78 | 6–8 hours | DMF, KSCN, 25°C | ≥97% |
| Photoinduced Thiocyanation | 65–70 | 12 hours | TBADT, 390 nm light, N₂ | ≥95% |
Trade-offs :
-
Nucleophilic Substitution : Higher yields but generates stoichiometric bromide waste.
-
Photoinduced Method : Greener profile but lower efficiency and scalability challenges.
Structural Characterization and Analytical Data
Spectroscopic Properties
-
IR (KBr) : ν = 2,160 cm⁻¹ (C≡N), 1,690 cm⁻¹ (C=O), 1,580 cm⁻¹ (C=C aromatic).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, 1H, J = 2.0 Hz, Ar–H), 7.85 (dd, 1H, J = 8.4, 2.0 Hz, Ar–H), 7.55 (d, 1H, J = 8.4 Hz, Ar–H), 4.85 (s, 2H, CH₂S).
-
X-ray Crystallography : Monoclinic crystal system (P2₁/c), with dihedral angle 46.5° between aryl and thiocyanate planes.
Applications in Organic Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-2-oxoethyl thiocyanate, and what factors influence reaction yield and purity?
- Methodological Answer : A two-step synthesis can be adapted from analogous halogenated compounds. First, react 2-cyanopropionic acid with 3-bromobenzene to form 2-(3-bromophenyl)-2-oxoethyl cyanide. Next, substitute the cyanide group with thiocyanate using thiocyanic acid under acidic conditions. Key factors include solvent choice (e.g., ethanol or dichloromethane for solubility), reaction temperature (40–60°C to avoid decomposition), and purification via recrystallization . Monitoring reaction progression with thin-layer chromatography (TLC) ensures intermediate purity.
Q. How do the physicochemical properties of this compound influence its handling and storage?
- Methodological Answer : The compound is likely a crystalline solid with a melting point ~140–150°C (based on chlorophenyl analogs) . Low water solubility necessitates organic solvents (e.g., DCM) for experimental use. Stability under dry conditions is critical; moisture may hydrolyze the thiocyanate group. Store in airtight containers with desiccants at 4°C. Handling requires PPE (gloves, goggles) due to irritant properties, and reactions should occur in fume hoods to avoid vapor inhalation .
Advanced Research Questions
Q. What spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituents on the bromophenyl ring and confirms the thiocyanate linkage. Discrepancies between predicted and observed spectra (e.g., unexpected splitting) may arise from conformational isomerism or crystal packing effects. X-ray crystallography provides definitive structural validation, as seen in related bromophenyl esters . For conflicting data, cross-validate using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to confirm functional groups .
Q. How does the bromophenyl group in this compound affect reactivity compared to chlorophenyl or fluorophenyl analogs?
- Methodological Answer : The bromine atom’s higher electronegativity and larger atomic radius enhance electrophilic substitution reactions at the para position. In nucleophilic thiocyanate substitution, bromine’s leaving-group ability is inferior to chlorine, requiring harsher conditions (e.g., elevated temperatures). Comparative kinetic studies using HPLC can quantify reaction rates with different halogens . Density functional theory (DFT) calculations further predict electronic effects on transition states .
Q. What strategies mitigate decomposition during catalytic coupling reactions involving this compound?
- Methodological Answer : Decomposition via thiocyanate hydrolysis or bromine loss can occur under basic conditions. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to stabilize intermediates. Catalysts like Pd(PPh₃)₄ improve Suzuki-Miyaura coupling efficiency with boronic acids, minimizing side reactions. Optimize reaction time and temperature (e.g., 80°C for 12 hours) to balance yield and stability . Post-reaction purification via flash chromatography removes degraded byproducts.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations may stem from impurities, polymorphic forms, or instrumentation differences. Reproduce synthesis under controlled conditions (e.g., solvent purity, cooling rates). Use differential scanning calorimetry (DSC) to confirm melting behavior. Cross-reference NMR data with computational predictions (e.g., ChemDraw simulations) and literature analogs. Collaborative validation with independent labs ensures reliability .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Cytotoxicity assays (e.g., MTT on cancer cell lines) assess antiproliferative effects. Enzyme inhibition studies (e.g., tyrosinase or kinase assays) evaluate mechanistic interactions. For apoptosis induction, flow cytometry with Annexin V/PI staining quantifies cell death pathways. Dose-response curves (IC₅₀ calculations) and structural analogs (e.g., chlorophenyl derivatives) provide comparative insights .
Safety and Compliance
Q. What protocols ensure safe disposal of this compound in compliance with environmental regulations?
- Methodological Answer : Neutralize waste with dilute sodium hydroxide to hydrolyze thiocyanate groups, followed by adsorption onto activated carbon. Incineration in licensed facilities destroys halogenated byproducts. Document disposal according to EPA/REACH guidelines, emphasizing bromine content and irritant classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
